molecular formula C26H19ClN2O2 B10907505 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B10907505
M. Wt: 426.9 g/mol
InChI Key: KJSBDSFRPGRPBH-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene ring, a benzoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring, followed by the introduction of the naphthalene ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide include other benzoxazole derivatives and naphthalene carboxamides. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

What sets this compound apart is its unique combination of a benzoxazole ring, a naphthalene ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C26H19ClN2O2

Molecular Weight

426.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H19ClN2O2/c1-2-16-7-12-24-23(13-16)29-26(31-24)21-15-20(10-11-22(21)27)28-25(30)19-9-8-17-5-3-4-6-18(17)14-19/h3-15H,2H2,1H3,(H,28,30)

InChI Key

KJSBDSFRPGRPBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)Cl

Origin of Product

United States

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